3-Methyl-5-(trifluoromethyl)benzylamine 3-Methyl-5-(trifluoromethyl)benzylamine
Brand Name: Vulcanchem
CAS No.: 292151-97-4
VCID: VC4975017
InChI: InChI=1S/C9H10F3N/c1-6-2-7(5-13)4-8(3-6)9(10,11)12/h2-4H,5,13H2,1H3
SMILES: CC1=CC(=CC(=C1)C(F)(F)F)CN
Molecular Formula: C9H10F3N
Molecular Weight: 189.181

3-Methyl-5-(trifluoromethyl)benzylamine

CAS No.: 292151-97-4

Cat. No.: VC4975017

Molecular Formula: C9H10F3N

Molecular Weight: 189.181

* For research use only. Not for human or veterinary use.

3-Methyl-5-(trifluoromethyl)benzylamine - 292151-97-4

Specification

CAS No. 292151-97-4
Molecular Formula C9H10F3N
Molecular Weight 189.181
IUPAC Name [3-methyl-5-(trifluoromethyl)phenyl]methanamine
Standard InChI InChI=1S/C9H10F3N/c1-6-2-7(5-13)4-8(3-6)9(10,11)12/h2-4H,5,13H2,1H3
Standard InChI Key ZESXWCTWKWVJGM-UHFFFAOYSA-N
SMILES CC1=CC(=CC(=C1)C(F)(F)F)CN

Introduction

Chemical Identity and Structural Properties

Molecular Characterization

3-Methyl-5-(trifluoromethyl)benzylamine is systematically named [3-methyl-5-(trifluoromethyl)phenyl]methanamine under IUPAC nomenclature. Its structural attributes include:

  • Molecular Formula: C₉H₁₀F₃N

  • Molecular Weight: 189.181 g/mol

  • SMILES Notation: CC1=CC(=CC(=C1)C(F)(F)F)CN

  • InChI Key: ZESXWCTWKWVJGM-UHFFFAOYSA-N

The trifluoromethyl group (-CF₃) confers electron-withdrawing properties, enhancing the compound's stability and reactivity in electrophilic substitution reactions.

Physical and Spectral Properties

Key physical properties are summarized below:

PropertyValueSource
Melting PointNot reported
Boiling PointNot reported
DensityNot reported
SolubilitySoluble in methanol
Storage ConditionsUnder inert gas (N₂/Ar) at 2–8°C

The absence of melting/boiling point data in literature suggests further experimental characterization is needed.

Synthesis and Manufacturing

Industrial Production

Thermo Scientific, Avantor, and VWR supply 3-methyl-5-(trifluoromethyl)benzylamine in research quantities (250 mg–1 g) at ≥97% purity. Scaling production necessitates:

  • Inert Atmosphere Processing: To prevent degradation.

  • Quality Control: HPLC or GC-MS to verify purity and regioisomeric fidelity .

Applications in Research and Industry

Pharmaceutical Intermediates

The compound serves as a precursor in drug discovery, leveraging the -CF₃ group to enhance metabolic stability and bioavailability. Applications include:

  • Anticancer Agents: Trifluoromethyl groups improve membrane permeability in kinase inhibitors.

  • Antiviral Compounds: Fluorinated amines are key motifs in protease inhibitors .

Organic Synthesis

  • Cross-Coupling Reactions: Suzuki-Miyaura couplings using boronated derivatives .

  • Peptide Mimetics: Incorporation into peptidomimetic scaffolds to resist enzymatic degradation.

AspectProtocolSource
Personal ProtectionGloves (nitrile), goggles, lab coat
VentilationFume hood required
Spill ManagementAbsorb with inert material (sand), neutralize with weak acid

Exposure to skin/eyes causes severe burns, necessitating immediate rinsing with water .

SupplierPurityPackagingPrice (USD)
Thermo Scientific97%1 g$350
VWR97%250 mg$120
Avantor98%500 mg$240

Custom synthesis services are available for bulk quantities (>10 kg).

Future Research Directions

  • Synthetic Optimization: Developing catalytic asymmetric routes to access enantiopure forms .

  • Biological Screening: Evaluating bioactivity in neurodegenerative and infectious disease models.

  • Material Science: Exploring use in fluorinated polymers for gas separation membranes.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator